![molecular formula C8H5BrN2O2 B1287353 5-Bromoquinazoline-2,4(1H,3H)-dione CAS No. 959237-01-5](/img/structure/B1287353.png)
5-Bromoquinazoline-2,4(1H,3H)-dione
Overview
Description
5-Bromoquinazoline-2,4(1H,3H)-dione is a useful research chemical with a molecular weight of 241.04 and a molecular formula of C8H5BrN2O2 .
Synthesis Analysis
The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . A mixture of 2-amino-5-bromo-benzonitrile and 1,8-diazobicyclo[5.4.0]-undec-7-ene (DBU) in dimethylformamide (DMF) was warmed with stirring under an atmosphere of carbon dioxide for 48 hours to provide 6-BROMO-LH-QUINAZOLINE-2,4-dione .
Molecular Structure Analysis
The molecular structure of 5-Bromoquinazoline-2,4(1H,3H)-dione is represented by the canonical SMILES: C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2 .
Chemical Reactions Analysis
Quinazoline 3-oxides are valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance .
Physical And Chemical Properties Analysis
5-Bromoquinazoline-2,4(1H,3H)-dione has a density of 1.752±0.06 g/cm3 and should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Synthesis of Quinazoline Analogues
5-Bromoquinazoline-2,4(1H,3H)-dione: serves as a key intermediate in the synthesis of various quinazoline analogues. These analogues are significant due to their wide range of biological activities, which include antitubercular, antibacterial, antifungal, antiviral, and anti-inflammatory properties . The compound’s reactivity allows for the creation of diverse derivatives that can be tailored for specific pharmacological targets.
Transformation into Benzodiazepine Analogues
The compound is utilized in the transformation into benzodiazepine analogues. Benzodiazepines are widely used in medicine for their anxiolytic, anticonvulsant, hypnotic, and muscle relaxant properties. The ability to create new analogues from 5-Bromoquinazoline-2,4(1H,3H)-dione expands the potential for developing new therapeutic agents .
Ring-Expanded Derivatives
Researchers use 5-Bromoquinazoline-2,4(1H,3H)-dione to synthesize ring-expanded derivatives. These derivatives are of interest due to their structural complexity and potential for discovering new biological activities. The ring expansion can lead to the creation of novel compounds with unique pharmacological profiles .
Anti-Cancer Research
Quinazoline derivatives have shown promise in anti-cancer research. 5-Bromoquinazoline-2,4(1H,3H)-dione can be modified to produce compounds that inhibit cancer cell growth or proliferation. Its application in this field is crucial for the development of new chemotherapeutic agents .
Anti-Hypertensive Agents
The synthesis of anti-hypertensive agents is another application of 5-Bromoquinazoline-2,4(1H,3H)-dione . By altering the compound’s structure, researchers can develop new medications that help manage blood pressure and treat conditions like hypertension .
Anti-Malarial Properties
Finally, 5-Bromoquinazoline-2,4(1H,3H)-dione and its derivatives are explored for their anti-malarial properties. The search for new anti-malarial drugs is ongoing, and the compound’s versatility makes it a valuable resource in this area of research .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which 5-bromoquinazoline-2,4(1h,3h)-dione belongs, have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Quinazoline derivatives are known to affect several biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Quinazoline derivatives are known to have a wide range of biological and pharmacological activities .
properties
IUPAC Name |
5-bromo-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGJXAHPJRPIOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598992 | |
Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959237-01-5 | |
Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.